molecular formula C20H21NO6S3 B2648870 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide CAS No. 896341-19-8

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2648870
CAS No.: 896341-19-8
M. Wt: 467.57
InChI Key: QJTYMZDTYAIJOE-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that features both benzenesulfonyl and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the benzenesulfonyl group through a sulfonation reaction. The reaction conditions often involve the use of strong acids like sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can yield benzene derivatives .

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is unique due to the combination of its

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S3/c1-26-17-11-10-16(13-18(17)27-2)30(24,25)21-14-20(19-9-6-12-28-19)29(22,23)15-7-4-3-5-8-15/h3-13,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTYMZDTYAIJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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